(3-Formyl-5-isopropylphenyl)boronic acid

Catalog No.
S14005495
CAS No.
M.F
C10H13BO3
M. Wt
192.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Formyl-5-isopropylphenyl)boronic acid

Product Name

(3-Formyl-5-isopropylphenyl)boronic acid

IUPAC Name

(3-formyl-5-propan-2-ylphenyl)boronic acid

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

InChI

InChI=1S/C10H13BO3/c1-7(2)9-3-8(6-12)4-10(5-9)11(13)14/h3-7,13-14H,1-2H3

InChI Key

IVQZOOJXQUFRFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)C)C=O)(O)O

(3-Formyl-5-isopropylphenyl)boronic acid is an organoboron compound characterized by a boronic acid group attached to a phenyl ring that also contains a formyl and an isopropyl substituent. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, and its unique structural features that influence its reactivity and biological activity. The presence of the formyl group (–CHO) contributes to its electrophilic nature, while the isopropyl group provides steric hindrance, potentially affecting its interactions with other molecules.

, including:

  • Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds and complex organic molecules.
  • Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, allowing for further functionalization of the compound.
  • Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the electrophilic formyl group, which can be targeted by nucleophiles.

Boronic acids, including (3-Formyl-5-isopropylphenyl)boronic acid, have garnered attention for their biological activities. They exhibit various pharmacological properties such as:

  • Anticancer Activity: Some studies indicate that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
  • Antibacterial and Antiviral Properties: Boron-containing compounds have shown potential in combating bacterial infections and viral replication.
  • Enzyme Inhibition: The unique reactivity of boronic acids allows them to act as inhibitors for certain enzymes, particularly those involved in metabolic pathways.

The synthesis of (3-Formyl-5-isopropylphenyl)boronic acid can be achieved through several methods:

  • Direct Boronation: This involves the reaction of 3-formyl-5-isopropylphenol with boron reagents, typically using boron trifluoride or other boron sources under controlled conditions.
  • Metalation followed by Boronation: A common approach includes lithiation of the precursor compound followed by reaction with a boron source such as trimethylborate or boron tribromide.
  • Suzuki Coupling Precursor Method: Starting from suitable aryl halides, one can utilize Suzuki coupling reactions to introduce the boronic acid functionality after synthesizing the desired phenolic structure.

(3-Formyl-5-isopropylphenyl)boronic acid has several applications in:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules through cross-coupling reactions.
  • Medicinal Chemistry: Its biological activities make it a candidate for drug development, particularly in targeting cancer cells and other diseases.
  • Material Science: Boronic acids are utilized in creating functional materials, including sensors and catalysts due to their unique reactivity.

Research into the interactions of (3-Formyl-5-isopropylphenyl)boronic acid with biomolecules has revealed its potential for modulating biological functions. Its ability to bind selectively to certain proteins and enzymes suggests possible applications in drug design and therapeutic interventions. Studies indicate that it can influence enzyme activity without completely inhibiting function, which may lead to novel therapeutic strategies.

Several compounds share structural features with (3-Formyl-5-isopropylphenyl)boronic acid. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-BoronoanilineAmino group instead of formylEnhanced solubility and different reactivity
2-Fluoro-4-formylphenylboronic acidFluorine substituent on phenolIncreased electrophilicity and reactivity
4-Isobutylphenylboronic acidIsobutyl group instead of isopropylDifferent steric hindrance effects
3-Hydroxy-5-isopropylphenylboronic acidHydroxy group instead of formylAltered polarity and potential hydrogen bonding

The uniqueness of (3-Formyl-5-isopropylphenyl)boronic acid lies in its specific combination of functional groups, which influences its reactivity profile and biological activity compared to these similar compounds. Its formyl group provides distinct electrophilic characteristics not found in all boronic acids, while the isopropyl group adds steric bulk that can modulate interactions with other molecules.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.0957744 g/mol

Monoisotopic Mass

192.0957744 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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